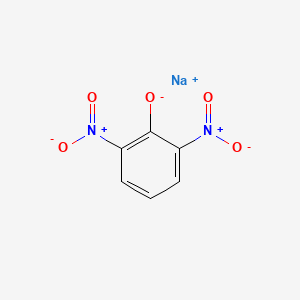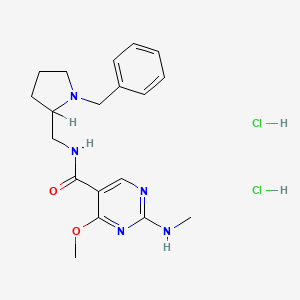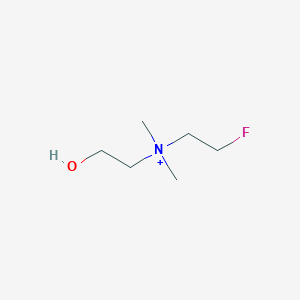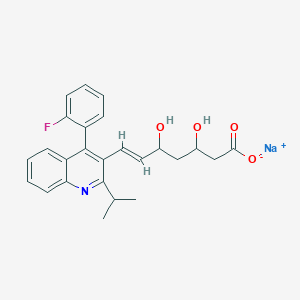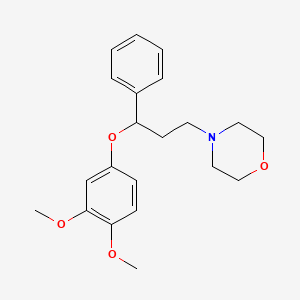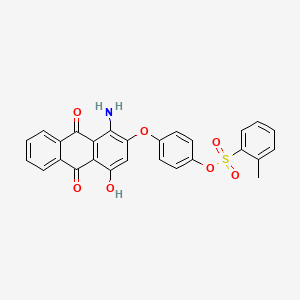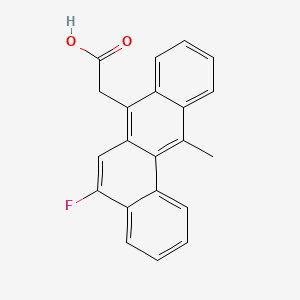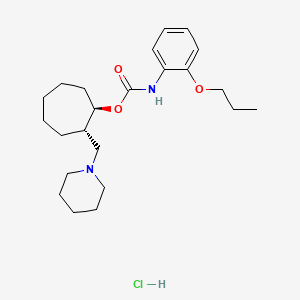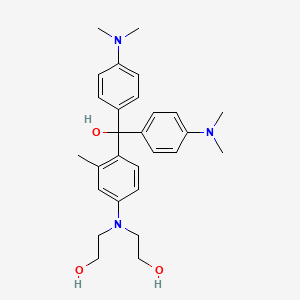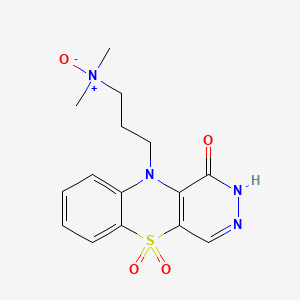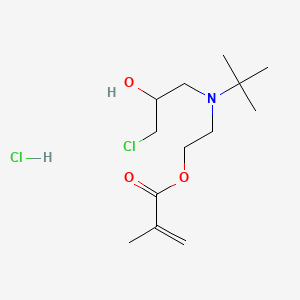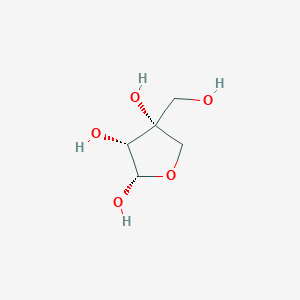
(2s,3r,4r)-4-(Hydroxymethyl)oxolane-2,3,4-Triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Apio-alpha-D-furanose: is a unique branched-chain pentose sugar, primarily found in plants. It is a key component of structurally complex cell wall polysaccharides and is present in a variety of naturally occurring secondary metabolites . This compound has fascinated scientists for over a century due to its unusual structure and significant biological functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Apio-alpha-D-furanose can be synthesized through the hydrolysis of apiin, a flavonoid glycoside found in parsley (Apium petroselinum L.) . The hydrolysis process involves treating apiin with mild sulfuric acid, which yields D-glucoseapigenin and D-Apio-alpha-D-furanose . Additionally, methylation of 2,3-O-isopropylidene-D-apio-D-furanose with methyl iodide and silver oxide, followed by hydrolysis with dilute sulfuric acid, can produce 2,3,4-tri-O-methyl-D-apio-D-furanose .
Industrial Production Methods: The extraction and purification processes would involve similar hydrolysis and methylation techniques used in laboratory synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: D-Apio-alpha-D-furanose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Periodate oxidation is commonly used to study the structure of D-Apio-alpha-D-furanose.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Methylation reactions using methyl iodide and silver oxide are common for producing methylated derivatives.
Major Products:
Oxidation: Periodate oxidation of D-Apio-alpha-D-furanose can yield formic acid and formaldehyde.
Reduction: Reduction can produce various alcohol derivatives.
Substitution: Methylation produces compounds like 2,3,4-tri-O-methyl-D-apio-D-furanose.
Applications De Recherche Scientifique
D-Apio-alpha-D-furanose has several scientific research applications:
Mécanisme D'action
The mechanism of action of D-Apio-alpha-D-furanose involves its incorporation into complex polysaccharides and secondary metabolites. It plays a crucial role in the structural integrity of plant cell walls and the biological activity of glycosides . The molecular targets include enzymes involved in polysaccharide biosynthesis and modification, such as UDP-apiose/UDP-xylose synthase .
Comparaison Avec Des Composés Similaires
D-Glucose: A common hexose sugar that forms pyranose and furanose rings.
D-Xylose: A pentose sugar similar to D-Apio-alpha-D-furanose but lacks the branched-chain structure.
D-Ribose: Another pentose sugar that forms the backbone of ribonucleic acids (RNA).
Uniqueness: D-Apio-alpha-D-furanose is unique due to its branched-chain structure, which is uncommon among naturally occurring sugars . This structural feature contributes to its distinct biological functions and its role in the formation of complex polysaccharides and secondary metabolites .
Propriétés
Numéro CAS |
30738-01-3 |
|---|---|
Formule moléculaire |
C5H10O5 |
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
(2S,3R,4R)-4-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-5(9)2-10-4(8)3(5)7/h3-4,6-9H,1-2H2/t3-,4-,5+/m0/s1 |
Clé InChI |
ASNHGEVAWNWCRQ-VAYJURFESA-N |
SMILES isomérique |
C1[C@@]([C@H]([C@H](O1)O)O)(CO)O |
SMILES canonique |
C1C(C(C(O1)O)O)(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


